L-TRYPTOPHAN (D8)

LC-MS Internal Standard Cost Analysis Deuterium Labeling

LC-MS/MS quantification of tryptophan and its metabolites is frequently compromised by matrix effects and co-eluting endogenous analytes. L-Tryptophan (D8) is a deuterated internal standard engineered to resolve these challenges: • Eight deuterium labels deliver a >3 Da mass shift, eliminating isotopic overlap with endogenous tryptophan isotopologues. • Isotope dilution corrects for ion suppression and extraction variability; validated methods achieve linearity with r > 0.99 for tryptophan, serotonin, kynurenine, and quinolinic acid. • Cost-effective D8 labeling vs. ¹³C/¹⁵N standards suits large clinical cohort studies and biobank analyses. Note: For dynamic metabolic flux studies, a ¹³C-labeled tryptophan standard is required; D8 is optimized for steady-state quantification.

Molecular Formula
Molecular Weight 212.27
Cat. No. B1579974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-TRYPTOPHAN (D8)
Molecular Weight212.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tryptophan (D8): An Essential Stable Isotope-Labeled Internal Standard for Quantitative Tryptophan Metabolomics


L-Tryptophan (D8) is a deuterium-labeled isotopologue of the essential amino acid L-Tryptophan, wherein eight hydrogen atoms are replaced with deuterium, yielding a molecular weight of 212.27 g/mol (CAS: 1233395-93-1) [1]. This stable isotope-labeled (SIL) compound exhibits near-identical physicochemical properties to endogenous, unlabeled L-Tryptophan, yet maintains a distinct mass shift detectable by mass spectrometry . Its primary scientific role is as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays, facilitating isotope dilution strategies to correct for matrix effects, instrument variability, and sample processing losses .

Why L-Tryptophan (D8) Cannot Be Casually Substituted with Unlabeled Tryptophan or Alternative Isotopologues in Quantitative LC-MS Workflows


In quantitative mass spectrometry, substituting a stable isotope-labeled internal standard (SIL-IS) like L-Tryptophan (D8) with unlabeled L-Tryptophan, a structural analog, or even a lower-mass isotopologue (e.g., D3 or D5) fundamentally compromises assay accuracy. Unlabeled compounds co-elute identically and cannot be distinguished from endogenous analyte, rendering internal calibration impossible . Structural analogs exhibit differential ionization efficiency and extraction recovery, failing to track matrix effects accurately [1]. Furthermore, the selection of a specific deuterium labeling pattern (D8 vs. D5) impacts the ability to differentiate the internal standard from endogenous tryptophan isotopologues in complex biological matrices, ensuring the mass shift is sufficient to avoid isotopic overlap and ensure baseline resolution .

Quantitative Comparative Evidence for L-Tryptophan (D8): A Procurement Decision Guide


Cost Efficiency: Procurement Cost Advantage of Deuterium (D8) Labeling Over 13C/15N-Labeled Tryptophan Standards

In the selection of stable isotope-labeled internal standards for tryptophan quantification, deuterium (²H) labeling is widely acknowledged as a cost-effective alternative to ¹³C and ¹⁵N labeling. Industry guidance indicates that ¹³C and ¹⁵N labeling, while chemically more robust against proton/deuterium exchange, is typically associated with significantly higher synthesis costs compared to deuterium labeling, which is 'commonly used due to cost factors' . This economic differential is particularly pronounced when scaling from method development to routine high-throughput analysis, where procurement volume directly impacts operational budgets. Furthermore, technical literature from the field of bioanalysis explicitly notes that deuterated internal standards represent a more economical procurement option relative to their ¹³C/¹⁵N-labeled counterparts [1].

LC-MS Internal Standard Cost Analysis Deuterium Labeling

Stability vs. Metabolic Flux Tracing: A Trade-Off Analysis Between Deuterium (D8) and Carbon-13 (13C) Labeling

While deuterated tryptophan (D8) provides an adequate internal standard for static concentration measurements, it is subject to hydrogen-deuterium (H-D) exchange reactions in vivo that preclude its reliable use as a tracer for metabolic flux studies through the kynurenine pathway [1]. Specifically, the labile deuterium atoms can back-exchange with hydrogen from aqueous biological environments, leading to loss of isotopic label and confounding tracer kinetics. Consequently, ¹³C-labeled tryptophan (e.g., L-Tryptophan-2,3-¹³C₂) was synthesized and is mandated for simultaneous metabolic studies due to its non-exchangeable carbon backbone, which provides unequivocal tracer fidelity [1]. In contrast, studies on the photostability of deuterated tryptophan indicate that deuteration markedly enhances photostability relative to the unlabeled compound, though acid stability remains unchanged [2].

Metabolic Flux Analysis Hydrogen-Deuterium Exchange Tryptophan Catabolism

Isotopic Enrichment and Chemical Purity: Verifiable Quality Metrics for Reproducible Quantification

The analytical performance of L-Tryptophan (D8) as an internal standard is directly contingent upon its isotopic enrichment (atom % D) and chemical purity. Verifiable product specifications from reputable suppliers establish a clear benchmark: the isotopic enrichment is guaranteed at 97-98 atom % D , and chemical purity is specified at ≥98.0% . This ensures that the contribution of unlabeled tryptophan (which would otherwise artificially inflate endogenous measurements) is minimal (≤3%), and that chemical impurities (≤2%) do not introduce significant matrix effects or ion suppression. In contrast, generic or lower-grade deuterated compounds may exhibit variable enrichment (e.g., 95% or unspecified atom % D) leading to inconsistent calibration curves and reduced assay sensitivity.

Isotopic Enrichment Chemical Purity Quality Control

Stereochemical Fidelity: L-Tryptophan (D8) vs. Racemic DL-Tryptophan (D8) for Physiological Relevance

Tryptophan exists in two enantiomeric forms, L- and D-, with the L-isomer representing the naturally occurring, biologically active form essential for protein synthesis and as a precursor to serotonin and kynurenine. In contrast, the racemic DL-Tryptophan (D8) mixture contains both enantiomers in equal proportion . While DL-Tryptophan (D8) is employed as a deuterated internal standard, its use introduces an equal amount of the non-physiological D-isomer into the sample, which may not fully mimic the biological behavior of endogenous L-Tryptophan in all assays. For studies requiring absolute fidelity to physiological processes, the enantiomerically pure L-Tryptophan (D8) is the scientifically appropriate selection .

Stereochemistry Enantiomeric Purity Endogenous Metabolite

Validated Research and Industrial Applications for L-Tryptophan (D8) Based on Quantitative Evidence


Internal Standard for High-Throughput LC-MS/MS Quantification of Serum Tryptophan Metabolites

L-Tryptophan (D8) is employed as an isotope dilution internal standard in validated LC-MS/MS methods for the simultaneous determination of tryptophan and its key metabolites (e.g., serotonin, kynurenine, quinolinic acid) in human serum and plasma. The use of deuterium-labeled standards effectively corrects for matrix effects, as demonstrated in studies achieving linearity with r > 0.99 for individual targets [1]. Its cost-effectiveness relative to ¹³C/¹⁵N-labeled standards makes it particularly suitable for large-scale clinical cohort studies and biobank analyses where hundreds to thousands of samples are processed.

Static Quantification of Tryptophan in Cell Culture and Tissue Extracts for Neurobiology Research

In neurobiological research focused on the serotonin and kynurenine pathways, L-Tryptophan (D8) serves as the internal standard for accurately determining intracellular and extracellular tryptophan concentrations in cell culture supernatants and tissue homogenates. This application is specifically for measuring steady-state metabolite levels. Researchers should note that based on evidence of D-H exchange, L-Tryptophan (D8) is not suitable for dynamic metabolic flux studies, for which a ¹³C-labeled tryptophan standard is scientifically required [2]. This distinction guides proper experimental design and avoids erroneous tracer data.

Calibration Standard in Pharmacokinetic Studies of Tryptophan Metabolism

L-Tryptophan (D8) is utilized as an internal standard in the development and validation of bioanalytical methods supporting pharmacokinetic (PK) studies of tryptophan and its metabolites in preclinical animal models. Its high isotopic enrichment (97-98 atom % D) and chemical purity (≥98%) ensure that the standard contributes minimal unlabeled analyte background, thereby preserving the accuracy of calculated PK parameters (e.g., AUC, Cmax) for the dosed, unlabeled tryptophan .

Technical Documentation Hub

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